molecular formula C8H14O3S B14567635 Methyl [(2-oxopentyl)sulfanyl]acetate CAS No. 61363-64-2

Methyl [(2-oxopentyl)sulfanyl]acetate

Cat. No.: B14567635
CAS No.: 61363-64-2
M. Wt: 190.26 g/mol
InChI Key: DWZOEQQGBSCVJQ-UHFFFAOYSA-N
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Description

Methyl [(2-oxopentyl)sulfanyl]acetate is a sulfur-containing ester with the molecular formula C₈H₁₄O₃S (inferred from structure). Its structure features:

  • A methyl ester group (–COOCH₃).
  • A sulfanyl (thioether) linkage (–S–).
  • A 2-oxopentyl substituent (a five-carbon chain with a ketone at the second position).

This compound’s unique structure confers reactivity at both the ketone (for nucleophilic additions) and the thioether (for oxidation or alkylation).

Properties

CAS No.

61363-64-2

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

methyl 2-(2-oxopentylsulfanyl)acetate

InChI

InChI=1S/C8H14O3S/c1-3-4-7(9)5-12-6-8(10)11-2/h3-6H2,1-2H3

InChI Key

DWZOEQQGBSCVJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2-oxopentyl)sulfanyl]acetate can be synthesized through the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl [(2-oxopentyl)sulfanyl]acetate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or thioesters.

Scientific Research Applications

Methyl [(2-oxopentyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl [(2-oxopentyl)sulfanyl]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares Methyl [(2-oxopentyl)sulfanyl]acetate with key analogs based on substituent variations:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 2-oxopentyl C₈H₁₄O₃S 190.26 (calc.) Hypothesized: Intermediate in ketone-rich syntheses N/A
Methyl 2-[(2-methoxyethyl)sulfanyl]acetate 2-methoxyethyl C₆H₁₂O₃S 164.22 High solubility in polar solvents; used in peptide modifications .
Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate 2-hydroxyphenyl C₉H₁₀O₃S 198.24 Hydrogen-bonding capacity; potential antioxidant applications .
Methyl 2-(4-chlorophenyl)sulfanylacetate 4-chlorophenyl C₉H₉ClO₂S 216.68 Electron-withdrawing Cl enhances stability; agrochemical intermediate .
Methyl 2-phenylacetoacetate Phenyl + β-ketoester C₁₁H₁₂O₃ 192.21 Precursor for amphetamines; β-ketoester reactivity .
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate 3-formylquinolinyl C₁₃H₁₁NO₃S 261.30 Chelating agent; used in metal-catalyzed reactions .
Sulfanyl Group Variations
  • Alkyl Substituents (e.g., 2-oxopentyl, 2-methoxyethyl) :

    • 2-Oxopentyl : Introduces a ketone, enabling reactions like aldol condensations or reductions. Likely used in synthesizing branched-chain molecules .
    • 2-Methoxyethyl : Enhances hydrophilicity, making it suitable for aqueous-phase reactions or drug delivery systems .
  • Aromatic Substituents (e.g., 4-chlorophenyl, 2-hydroxyphenyl) :

    • 4-Chlorophenyl : Increases electrophilicity, favoring nucleophilic aromatic substitutions. Common in pesticide synthesis .
    • 2-Hydroxyphenyl : Enables hydrogen bonding and radical scavenging, relevant in antioxidant research .
Ester Group Modifications
  • β-Ketoesters (e.g., Methyl 2-phenylacetoacetate): Exhibit keto-enol tautomerism, facilitating cyclization reactions (e.g., Knorr pyrrole synthesis). Critical in illicit drug precursor chemistry .
  • Thioether vs. Ether Linkages :

    • Thioethers (–S–) are less polar than ethers (–O–) but more susceptible to oxidation (forming sulfoxides/sulfones), enabling controlled oxidation steps in synthesis .

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